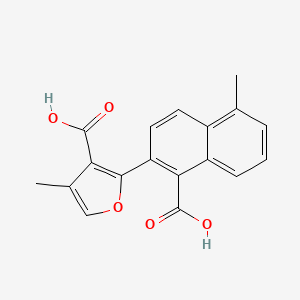
Tanshinoic acid A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is one of the three 11,12-seco-tanshinone derivatives isolated from this plant, along with tanshinoic acid B and tanshinoic acid C . Tanshinoic acid A is known for its potential biological activities and has been the subject of various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions: Tanshinoic acid A can be synthesized through the isolation of its natural source, Salvia miltiorrhiza. The isolation process involves the extraction of the rhizomes followed by purification using spectroscopic techniques such as UV, IR, HRESIMS, and NMR . The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Salvia miltiorrhiza. The process involves large-scale cultivation of the plant, followed by harvesting and extraction of the rhizomes. The extracted compounds are then purified using industrial-scale chromatographic techniques.
化学反応の分析
Types of Reactions: Tanshinoic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced derivatives. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications.
科学的研究の応用
Tanshinoic acid A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical structure and reactivity. In biology, it is investigated for its potential to improve cell survival rates in models of neuronal damage . In medicine, this compound is explored for its potential therapeutic effects, including its anti-inflammatory and antioxidant properties . In industry, it is used in the development of new pharmaceuticals and as a reference compound in analytical studies.
作用機序
The mechanism of action of tanshinoic acid A involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of signaling pathways such as the EGFR/Jak2/STATs pathway . Additionally, it has been shown to inhibit the glycolytic enzyme PKM2, which plays a role in cancer cell metabolism . These interactions contribute to its potential therapeutic effects, including anti-cancer and neuroprotective activities.
類似化合物との比較
Tanshinoic acid A is similar to other tanshinone derivatives, such as tanshinoic acid B and tanshinoic acid C . it is unique in its specific chemical structure and biological activities. Compared to other diterpenoid compounds, this compound has distinct reactivity and potential therapeutic applications. Similar compounds include methyl salvianolate A and methyl salvianolate C, which are also derived from Salvia miltiorrhiza and share some biological activities with this compound .
Conclusion
This compound is a significant compound with diverse scientific research applications. Its unique chemical structure and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. Further research is needed to fully understand its potential and to develop new applications for this compound.
特性
分子式 |
C18H14O5 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
2-(1-carboxy-5-methylnaphthalen-2-yl)-4-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C18H14O5/c1-9-4-3-5-12-11(9)6-7-13(15(12)18(21)22)16-14(17(19)20)10(2)8-23-16/h3-8H,1-2H3,(H,19,20)(H,21,22) |
InChIキー |
XYIAEAPWALFPFD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=C(C2=CC=C1)C(=O)O)C3=C(C(=CO3)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)
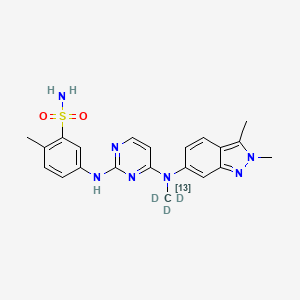
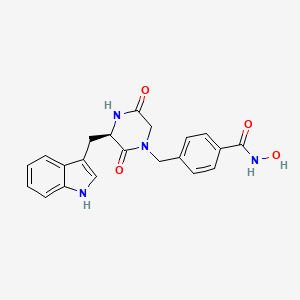
![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)

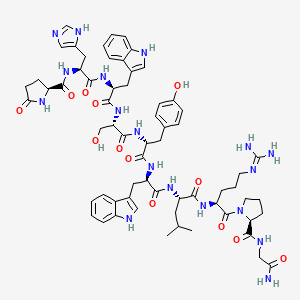

![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
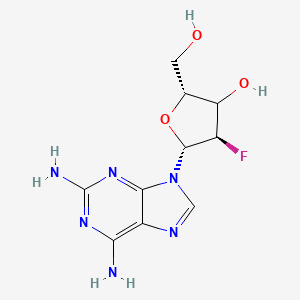
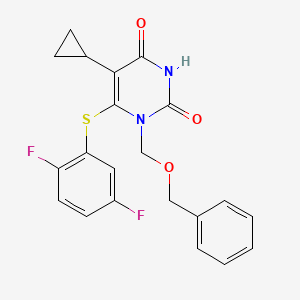

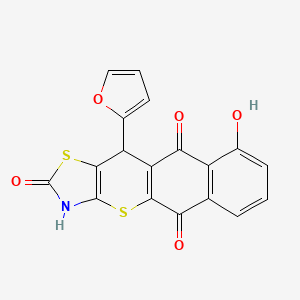
![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
